molecular formula C5H3BrIN B1523276 3-Bromo-4-iodopyridine CAS No. 89167-19-1

3-Bromo-4-iodopyridine

Cat. No.: B1523276
CAS No.: 89167-19-1
M. Wt: 283.89 g/mol
InChI Key: LKDNPXCBLVOBRP-UHFFFAOYSA-N
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Description

3-Bromo-4-iodopyridine (CAS 89167-19-1) is a halogenated pyridine derivative with the molecular formula C₅H₃BrIN and a molecular weight of 298.90 g/mol. It is widely employed in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and advanced materials.

Biological Activity

3-Bromo-4-iodopyridine (C5_5H3_3BrIN) is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the presence of bromine and iodine substituents on the pyridine ring. Its molecular structure influences its reactivity and interactions with biological targets. The compound's CAS number is 89167-19-1, and it has been studied for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains.
Antiviral Potential effectiveness against certain viral infections.
Anticancer Investigated for its ability to inhibit cancer cell proliferation.

The mechanism of action for this compound involves interactions with specific biological pathways:

  • CYP1A2 Inhibition: The compound acts as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism .
  • BBB Permeability: It is permeant to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects .

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of various halogenated pyridines, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.
  • Anticancer Properties:
    Research focused on the anticancer effects of halogenated pyridines revealed that this compound exhibited cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was noted, suggesting a possible therapeutic role in cancer treatment.
  • Antiviral Activity:
    Preliminary investigations into the antiviral properties of this compound showed promising results against specific viral strains. Further studies are required to elucidate its mechanism and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

Parameter Value
Log Kp (Skin Permeation) -6.48 cm/s
Log Po/w (iLOGP) 1.89
CYP Inhibition CYP1A2 (Yes), Others (No)

These parameters indicate favorable absorption characteristics and suggest that the compound may be suitable for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-iodopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Five synthesis routes are documented ():

RouteReagents/ConditionsYieldKey Factors
1CuI, Pd(PPh₃)₂Cl₂, DMF, DIPEA, 24h, RT88%Catalyst choice (Pd vs. Cu), solvent polarity
2n-BuLi, THF, I₂, -78°C41%Low-temperature lithiation avoids side reactions
4Octyl triflate/MeOTf, DCM, RT98%Electrophilic triflate enhances reactivity
  • For reproducibility, prioritize Route 4 for high yield, but confirm purity via GC/HPLC (). Lower yields in Routes 2–3 may stem from incomplete halogen exchange or competing side reactions.

Q. How can physical properties (e.g., density, boiling point) inform experimental design?

  • Key Data ( ):

  • Boiling point: 264°C (requires high-temperature setups).
  • Density: 2.347 g/cm³ (indicates heavy halogenation; use inert handling).
  • Refractive index: 1.665 (useful for monitoring reaction progress via polarimetry).
    • These properties dictate solvent selection (e.g., high-boiling solvents like DMF) and safety protocols (e.g., ventilation for volatile byproducts).

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) due to skin/eye irritation risks ().
  • Avoid inhalation; work in fume hoods (flash point: 113.5°C; ).
  • Store in inert, airtight containers away from light to prevent decomposition ().

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in halogenated pyridines?

  • Methodology : Use SHELXL ( ) for small-molecule refinement. For this compound derivatives (e.g., 3-amino-5-bromo-2-iodopyridine, ), collect high-resolution X-ray data (Cu-Kα radiation). Analyze bond lengths (C–Br: ~1.89 Å, C–I: ~2.09 Å) to confirm regiochemistry and intermolecular halogen bonding ( ).

Q. What strategies control regioselectivity in cross-coupling reactions of this compound?

  • Approach :

  • Buchwald-Hartwig amination : Iodine at C4 reacts preferentially with Pd catalysts (e.g., Pd(PPh₃)₄) due to lower bond dissociation energy (C–I vs. C–Br).
  • Suzuki coupling : Bromine at C3 selectively couples under mild conditions (e.g., Pd(OAc)₂, K₂CO₃ in DMF; ).
  • Validate selectivity via LC-MS and ¹H/¹³C NMR ( ).

Q. How can contradictory literature data on reaction yields be systematically analyzed?

  • Case Study : Route 2 () yields 41% vs. Route 4 (98%). Contradictions arise from:

  • Catalyst efficiency : Pd vs. Cu systems (Route 1 vs. 4).
  • Temperature sensitivity : Low-temperature lithiation (Route 2) may limit iodine incorporation.
    • Resolve via DOE (Design of Experiments) testing variables (catalyst loading, solvent polarity) and tracking intermediates via FT-IR ().

Q. Which analytical techniques best verify purity and structural integrity?

  • Recommended Workflow :

GC-MS/HPLC (): Confirm purity (>95% by GC).

Elemental Analysis : Match Br/I ratios to theoretical values (C₅H₃BrIN: Br 25.7%, I 43.7%).

Multinuclear NMR : ¹H NMR (δ 7.5–8.5 ppm for pyridine protons), ¹³C NMR (C–I: ~95 ppm, C–Br: ~110 ppm; ).

Comparison with Similar Compounds

Physical and Chemical Properties

  • Boiling Point : 264°C at 760 mmHg .
  • Density : 2.347 g/cm³ .
  • Solubility : Soluble in DMSO, DMF, and DCM; requires sonication for full dissolution .
  • Storage : Stable at −80°C for 6 months or −20°C for 1 month .

Comparison with Similar Halogenated Pyridines

The following table compares 3-Bromo-4-iodopyridine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Synthesis Yield (%) Applications
This compound C₅H₃BrIN 298.90 Br (C3), I (C4) 264 2.347 41–98 Cross-coupling, halogen bonding
3-Bromo-2-iodopyridine C₅H₃BrIN 298.90 Br (C3), I (C2) N/A N/A N/A Suzuki-Miyaura couplings
4-Bromo-3-iodopyridine C₅H₃BrIN 298.90 Br (C4), I (C3) N/A N/A N/A Pharmaceutical intermediates
6-Bromo-2-chloro-4-iodopyridin-3-amine C₅H₂BrClIN₂ 328.35 Br (C6), Cl (C2), I (C4), NH₂ (C3) N/A N/A N/A Anticancer agent development
3-Bromo-2-chloro-5-fluoropyridine C₅H₂BrClFN 224.43 Br (C3), Cl (C2), F (C5) N/A N/A N/A Agrochemical synthesis
4-Bromo-3-ethoxypyridine C₇H₈BrNO 218.05 Br (C4), OCH₂CH₃ (C3) N/A N/A N/A Ligand design for catalysis

Reactivity and Functional Group Influence

  • Halogen Position: this compound’s para-dihalogenated structure facilitates sequential cross-coupling (e.g., Sonogashira), whereas 3-Bromo-2-iodopyridine favors ortho-directed reactions . Electron-withdrawing groups (e.g., Cl, F in 3-Bromo-2-chloro-5-fluoropyridine) enhance electrophilicity for nucleophilic substitution .
  • Steric Effects :

    • Bulky substituents (e.g., ethoxy in 4-Bromo-3-ethoxypyridine) reduce reaction rates in Pd-catalyzed couplings compared to this compound .

Industrial and Pharmaceutical Relevance

  • This compound : Preferred for anion receptor synthesis due to its dual halogen sites .
  • 6-Bromo-2-chloro-4-iodopyridin-3-amine : Investigated for kinase inhibition in cancer therapy .
  • 4-Bromo-3-ethoxypyridine : Used in asymmetric catalysis for chiral ligand preparation .

Properties

IUPAC Name

3-bromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDNPXCBLVOBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680551
Record name 3-Bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-19-1
Record name 3-Bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89167-19-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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